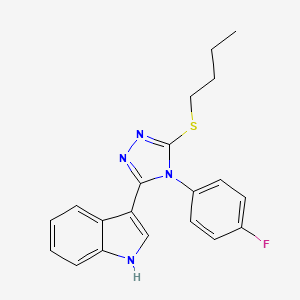

3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

This compound belongs to the 1,2,4-triazole-indole family, characterized by a triazole core substituted with a butylthio group at position 5, a 4-fluorophenyl group at position 4, and an indole moiety at position 2. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the butylthio group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

3-[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4S/c1-2-3-12-26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNIKVKMDVSHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The synthesis of 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole generally involves multi-step reactions. Typical starting materials include indole and triazole derivatives, which undergo nucleophilic substitution reactions, often followed by coupling reactions to introduce the fluorophenyl group and butylthio side chain.

Reaction Conditions: These synthetic processes often require controlled temperature conditions, the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial synthesis may employ more efficient catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. High-pressure reactors and continuous flow systems are commonly used in such large-scale productions.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring, as well as the indole moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Selected 1,2,4-Triazole-Indole Derivatives

Physicochemical Properties

Melting points, yields, and spectral data provide insights into stability and synthetic feasibility:

Table 2: Physicochemical Comparison

Pharmacological Activity

Structural variations correlate with divergent biological activities:

Key Findings and Implications

Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to chlorophenyl or phenyl analogs .

Butylthio vs. Benzylthio : The butylthio chain may improve bioavailability over bulkier benzylthio groups, as seen in higher yields and lower melting points for butylthio derivatives .

Indole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.